molecular formula C21H20F2N6O B10942668 7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10942668
M. Wt: 410.4 g/mol
InChI Key: SPFVRXDYEASFKG-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of structural features, including the difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C21H20F2N6O

Molecular Weight

410.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H20F2N6O/c1-4-28-13(3)18(12(2)27-28)26-21(30)15-11-24-29-17(19(22)23)10-16(25-20(15)29)14-8-6-5-7-9-14/h5-11,19H,4H2,1-3H3,(H,26,30)

InChI Key

SPFVRXDYEASFKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C

Origin of Product

United States

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